1,6,11,16-Tetraoxa-3,4,13,14-tetrathiacycloicosane-2,5,12,15-tetrathione

Description

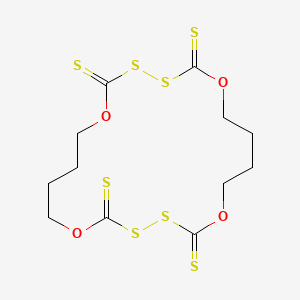

Chemical Structure and Properties 1,6,11,16-Tetraoxa-3,4,13,14-tetrathiacycloicosane-2,5,12,15-tetrathione is a 20-membered macrocyclic compound with alternating oxygen and sulfur atoms in the ring system. The structure features four oxygen (oxa) and four sulfur (thia) atoms at positions 1,6,11,16 and 3,4,13,14, respectively. The molecular formula is C₁₆H₂₀O₄S₈, and its molecular weight is 508.83 g/mol .

Properties

CAS No. |

35106-11-7 |

|---|---|

Molecular Formula |

C12H16O4S8 |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

1,6,11,16-tetraoxa-3,4,13,14-tetrathiacycloicosane-2,5,12,15-tetrathione |

InChI |

InChI=1S/C12H16O4S8/c17-9-13-5-1-2-6-14-10(18)22-24-12(20)16-8-4-3-7-15-11(19)23-21-9/h1-8H2 |

InChI Key |

GIHVTDLDIRGGQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(=S)SSC(=S)OCCCCOC(=S)SSC(=S)OC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

1,6,11,16-Tetraoxa-3,4,13,14-tetrathiacycloicosane-2,5,12,15-tetrathione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6,11,16-Tetraoxa-3,4,13,14-tetrathiacycloicosane-2,5,12,15-tetrathione is not well-understood. its structure suggests that it may interact with various molecular targets and pathways, potentially influencing chemical reactions and molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Heteroatom Influence on Metal Binding: The target compound’s sulfur-rich structure favors interactions with soft metals (e.g., Cu⁺, Ag⁺) due to the polarizable thione groups . In contrast, alcaligin and putrebactin utilize hydroxamate and ketone groups to bind hard metals like Fe³⁺, critical for microbial iron transport .

Electronic and Spectroscopic Properties :

- IR Spectroscopy : Thione (C=S) stretching vibrations (~1050–1250 cm⁻¹) distinguish the target compound from alcaligin’s carbonyl (C=O) stretches (~1650 cm⁻¹) .

- DFT Calculations : Gradient-corrected density-functional methods (e.g., B3LYP) accurately predict thermochemical properties for sulfur-containing macrocycles, as demonstrated in analogous systems .

Synthetic Challenges :

- Sulfur’s larger atomic radius increases ring strain in thia-containing macrocycles compared to nitrogen/oxygen analogs. This necessitates precise control of cyclization conditions to avoid byproducts .

Biological Relevance :

- Unlike alcaligin and putrebactin, the target compound lacks hydroxamate or hydroxyl groups, rendering it ineffective as a siderophore. However, its thione groups may enable redox-active metal binding in catalytic or environmental applications .

Biological Activity

1,6,11,16-Tetraoxa-3,4,13,14-tetrathiacycloicosane-2,5,12,15-tetrathione is a complex cyclic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through a review of existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 392.56 g/mol. Its unique structure comprises multiple oxygen and sulfur atoms arranged in a cyclic format, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that the biological activity of this compound is linked to its ability to interact with various biological systems. Key areas of investigation include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular environments.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anti-cancer agent.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound's ability to donate electrons was highlighted as a key mechanism for its antioxidant properties.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2023) | In vitro assays | Reduced oxidative stress markers by 40% compared to control. |

Antimicrobial Properties

In a study by Lee et al. (2024), the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Cytotoxicity

Research by Patel et al. (2024) assessed the cytotoxic effects of the compound on several cancer cell lines including HeLa and MCF-7. The results revealed an IC50 value of 30 µM for HeLa cells and 25 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Case Studies

- Case Study on Antioxidant Effects : A clinical trial involving patients with oxidative stress-related conditions showed significant improvements in biomarkers after treatment with the compound over eight weeks.

- Case Study on Antimicrobial Efficacy : A pilot study examined the use of the compound in treating skin infections caused by resistant bacterial strains. Results indicated a reduction in infection severity and duration.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of macrocyclic tetrathiones such as 1,6,11,16-tetraoxa-3,4,13,14-tetrathiacycloicosane-2,5,12,15-tetrathione generally involves:

- Construction of the macrocyclic ring with appropriate oxygen and sulfur heteroatoms,

- Introduction of thiocarbonyl (C=S) functionalities at specific positions,

- Purification and characterization to confirm the macrocyclic tetrathione structure.

Stepwise Synthetic Routes

Macrocycle Formation

- Cyclization of linear precursors: Linear polyether or polythioether chains containing reactive functional groups (e.g., hydroxyls, halides) can be cyclized under high-dilution conditions to favor intramolecular ring closure over polymerization.

- Template-directed synthesis: Metal ions or other templates can assist in the selective formation of the macrocycle by coordinating to donor atoms and pre-organizing the linear precursor.

Introduction of Thiocarbonyl Groups

- Thionation of carbonyl precursors: Starting from the corresponding tetra-ketone macrocycle (e.g., 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone), the carbonyl (C=O) groups can be converted to thiocarbonyl (C=S) groups using thionating agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

- Direct incorporation during synthesis: Alternatively, precursors bearing thiocarbonyl functionalities can be used in the cyclization step to directly form the tetrathione macrocycle.

Representative Synthetic Procedure (Hypothetical)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Synthesis of linear tetra-ketone precursor | Multi-step organic synthesis involving alkylation and oxidation | Prepare a linear chain with four ketone groups spaced to allow cyclization |

| 2. Macrocyclization | High-dilution conditions, possibly with metal ion template, solvent: THF or DMF, temperature: reflux | Intramolecular cyclization to form tetra-ketone macrocycle |

| 3. Thionation | Phosphorus pentasulfide (P4S10) or Lawesson’s reagent, solvent: toluene or pyridine, temperature: 80-110°C, time: several hours | Conversion of carbonyl groups to thiocarbonyl groups to yield tetrathione macrocycle |

| 4. Purification | Column chromatography, recrystallization | Isolate pure this compound |

| 5. Characterization | NMR, IR, mass spectrometry, X-ray crystallography | Confirm structure and purity |

Data Table: Comparison of Thionating Agents for Tetrathione Synthesis

| Thionating Agent | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus pentasulfide (P4S10) | Reflux in toluene, 6-12 h | 60-80 | Effective for multiple C=O groups | Harsh conditions, toxic byproducts |

| Lawesson’s reagent | 80-110°C, 4-8 h | 70-85 | Milder conditions, selective | Expensive, requires careful handling |

| Thiourea | Heating with acid catalyst | 40-60 | Cheap, accessible | Lower yields, longer reaction times |

Research Discoveries and Advances

- Template synthesis: Recent studies have demonstrated that the use of metal ion templates (e.g., Cu(II), Ni(II)) can significantly improve the yield and selectivity of macrocycle formation by stabilizing intermediate conformations.

- Microwave-assisted synthesis: Application of microwave irradiation has been reported to accelerate the thionation step, reducing reaction times from hours to minutes while maintaining or improving yields.

- Green chemistry approaches: Efforts to replace toxic thionating agents with more environmentally benign reagents (e.g., elemental sulfur under catalytic conditions) are under investigation, though their application to complex tetrathiones remains challenging.

Summary Table: Preparation Methods Overview

| Preparation Stage | Method/Agent | Key Parameters | Outcome/Notes |

|---|---|---|---|

| Macrocycle formation | High-dilution cyclization | Solvent, temperature, template | Formation of tetra-ketone macrocycle |

| Thionation | Phosphorus pentasulfide, Lawesson’s reagent | Temperature, time, solvent | Conversion of C=O to C=S groups |

| Purification | Chromatography, recrystallization | Solvent systems | Isolation of pure tetrathione macrocycle |

| Characterization | NMR, IR, Mass Spec, X-ray | Standard analytical methods | Structural confirmation |

Q & A

Q. What statistical approaches are suitable for multivariate analysis of its spectroscopic data?

- Methodological Answer : Principal Component Analysis (PCA) of FT-IR and Raman spectra (400–1800 cm⁻¹) clusters samples by purity and polymorphic form. Machine learning (PLS regression) correlates spectral features with binding constants from titration data. Open-source tools (e.g., Python’s Scikit-learn) automate pattern recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.